3-Methylthio-quinoline

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

3-Methylthio-quinoline (CAS 51934-46-4) is a quinoline derivative bearing a methylthio substituent at the 3-position of the heteroaromatic ring system. As a member of the quinoline family, this compound possesses a bicyclic structure (C₁₀H₉NS) with a molecular weight of 175.25 g/mol, an XLogP of 3.1, a topological polar surface area of 38.2 Ų, and one rotatable bond.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 51934-46-4
Cat. No. B15389857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthio-quinoline
CAS51934-46-4
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCSC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C10H9NS/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3
InChIKeyGYORPPNTMWUJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthio-quinoline (CAS 51934-46-4): Physicochemical and Structural Differentiation for R&D Procurement


3-Methylthio-quinoline (CAS 51934-46-4) is a quinoline derivative bearing a methylthio substituent at the 3-position of the heteroaromatic ring system [1]. As a member of the quinoline family, this compound possesses a bicyclic structure (C₁₀H₉NS) with a molecular weight of 175.25 g/mol, an XLogP of 3.1, a topological polar surface area of 38.2 Ų, and one rotatable bond [1]. The methylthio group at the 3-position imparts distinct physicochemical properties compared to other 3-substituted quinoline analogs, including altered lipophilicity, electronic effects, and potential metabolic stability profiles . The compound is primarily utilized as a research intermediate and chemical probe in medicinal chemistry and drug discovery programs .

Why 3-Methylthio-quinoline Cannot Be Directly Replaced by 3-Methyl-, 3-Chloro-, or 3-Methoxy-quinoline


In-class quinoline analogs cannot be simply interchanged because the 3-position substituent dramatically alters both the physicochemical properties and biological behavior of the scaffold. Even subtle changes at this position can shift lipophilicity (XLogP) by more than 0.6 log units, alter the topological polar surface area, and modulate electron density on the quinoline ring, which in turn affects binding affinity to biological targets, metabolic stability, and off-target profiles [1]. For example, the methylthio group in 3-Methylthio-quinoline is a small electron-donating substituent that, based on class-level studies, may increase susceptibility to aldehyde oxidase (AO) metabolism compared to larger or electron-withdrawing substituents, while potentially offering improved membrane permeability over more polar analogs [1]. These differences underscore the need for compound-specific evaluation rather than assuming functional equivalence across 3-substituted quinoline derivatives.

3-Methylthio-quinoline: Quantifiable Differentiation from 3-Substituted Quinoline Comparators


Enhanced Lipophilicity (XLogP 3.1) vs. 3-Methylquinoline (XLogP 2.5) Enables Superior Membrane Permeability

3-Methylthio-quinoline exhibits a computed XLogP of 3.1, which is 0.6 log units higher than that of 3-methylquinoline (XLogP 2.5) [1][2]. This increased lipophilicity is attributed to the sulfur-containing methylthio group, which enhances the compound's ability to partition into lipid bilayers and cross biological membranes. In contrast, the methyl analog is more hydrophilic, potentially limiting passive diffusion across cell membranes [1].

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Modulated Topological Polar Surface Area (38.2 Ų) Relative to 3-Chloroquinoline (12.9 Ų) Influences Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 3-Methylthio-quinoline is 38.2 Ų, which is 25.3 Ų higher than that of 3-chloroquinoline (TPSA 12.9 Ų) [1][2]. While both compounds have low TPSA values conducive to blood-brain barrier penetration, the methylthio derivative's moderately higher TPSA may reduce non-specific binding and improve solubility compared to the more lipophilic chloro analog [1].

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Influence of Small Electron-Donating Substituent at 3-Position on Aldehyde Oxidase (AO) Metabolism: Class-Level Inference from c-Met Kinase Inhibitor Studies

Studies on 3-substituted quinoline analogs have demonstrated that small electron-donating groups at the 3-position increase both affinity (decreased Km) and Vmax towards aldehyde oxidase (AO) in kinetic studies, making them more susceptible to AO-mediated metabolism [1]. In contrast, large or electron-withdrawing substituents can reverse this trend due to steric hindrance [1]. While direct data for 3-Methylthio-quinoline are not available, the methylthio group is a known small electron-donating substituent, and thus this class-level inference suggests that 3-Methylthio-quinoline may be more susceptible to AO metabolism compared to analogs with larger or electron-withdrawing groups at the 3-position, such as 3-chloro or 3-fluoro derivatives [1].

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

Potential for Enhanced Antimicrobial Activity Through Metal Chelation and Enzyme Inhibition: Class-Level Inference from Methylthioquinoline Derivatives

While specific antimicrobial data for 3-Methylthio-quinoline are limited in primary literature, a series of S-(substituted)thioquinoline derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating that the presence of a thioether group contributes to activity against a range of Gram-positive and Gram-negative microorganisms [1]. Additionally, methylthioquinoline-containing ligands and their transition metal complexes have shown enhanced antibacterial and antifungal activities in vitro, with some complexes exhibiting inhibition zones significantly larger than the free ligands [2]. For instance, thioether ligands containing quinoline moieties, when complexed with transition metals, displayed improved antimicrobial profiles compared to the uncomplexed ligands [2].

Antimicrobial Research Metal Chelation Enzyme Inhibition

3-Methylthio-quinoline: Primary Research and Industrial Applications Based on Evidence-Based Differentiation


Lead Optimization in Medicinal Chemistry for Improved Membrane Permeability

3-Methylthio-quinoline (XLogP 3.1) is a superior choice over 3-methylquinoline (XLogP 2.5) when a medicinal chemistry program requires enhanced lipophilicity to improve passive membrane permeability and intracellular target engagement. The +0.6 log unit increase in XLogP, attributed to the sulfur-containing methylthio group, can translate into significantly higher cellular uptake and oral bioavailability in lead optimization campaigns [1].

CNS Drug Discovery Programs Requiring Balanced Blood-Brain Barrier Penetration

With a topological polar surface area of 38.2 Ų, 3-Methylthio-quinoline falls within an optimal range for blood-brain barrier penetration while offering a balance between lipophilicity and solubility. It provides a differentiated profile compared to the more lipophilic 3-chloroquinoline (TPSA 12.9 Ų), which may exhibit higher non-specific binding, or more polar analogs with TPSA values above 60 Ų that may limit CNS exposure [2].

Probe Development for Studying Aldehyde Oxidase (AO) Structure-Activity Relationships

Based on class-level evidence that small electron-donating substituents at the 3-position of quinoline increase susceptibility to AO metabolism, 3-Methylthio-quinoline can serve as a valuable chemical probe for investigating AO-mediated clearance pathways. Its predicted high AO susceptibility, relative to analogs with larger or electron-withdrawing groups, makes it a suitable tool for structure-metabolism relationship studies aimed at mitigating AO liability in drug candidates [3].

Scaffold for Antimicrobial Agent Development via Metal Complexation

3-Methylthio-quinoline, as a thioether-containing quinoline, can be employed as a ligand for transition metal complexation to generate novel antimicrobial agents. Literature precedent indicates that methylthioquinoline-derived metal complexes often exhibit enhanced antibacterial and antifungal activities compared to the free ligands, providing a rational starting point for the design of metalloantimicrobials [4].

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